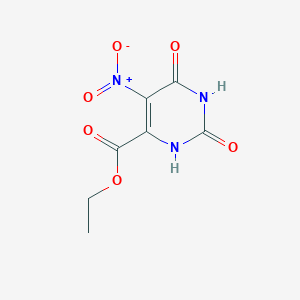
5-(2-Naphthyl)-5-oxovaleric acid
Description
Synthesis Analysis
The synthesis of naphthalene derivatives is a topic of interest in several studies. For instance, the oxidative coupling of 2-naphthols catalyzed by oxovanadium complexes is a method that could potentially be adapted for the synthesis of 5-(2-Naphthyl)-5-oxovaleric acid . These papers describe the use of metal complexes to catalyze the formation of binaphthyls, which are structurally related to the compound . Additionally, the synthesis of 2-hydroxy-1-naphthoic acid derivatives through the oxidation of 5-aryl-3-oxopentanoic acid esters or amines with metal salts is another relevant method that could be applied to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is crucial for understanding their chemical behavior. The oxovanadium complexes derived from 2-hydroxyacetophenone-3-hydroxy-2-naphthoylhydrazone have been characterized, showing distorted square pyramidal structures . This information is valuable as it provides a basis for predicting the molecular geometry and electronic structure of this compound, which may exhibit similar coordination environments due to the presence of the naphthyl group.
Chemical Reactions Analysis
The chemical reactivity of naphthalene derivatives is diverse. For example, naphth[1,2-d]oxazole-5-sulfonic acids undergo various reactions with arenesulfonyl chlorides, aryloxyacetyl chlorides, and other reagents to form a range of products . These reactions demonstrate the potential for functional group transformations in naphthalene-containing compounds, which could be relevant for modifying this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The study of 5-(naphthalen-1-yl)isophthalic acid reveals the dihedral angles between aromatic fragments and the formation of hydrogen bonds in the crystal structure . These findings suggest that this compound may also exhibit specific intermolecular interactions and solid-state properties that could affect its solubility, melting point, and other physical characteristics.
Future Directions
properties
IUPAC Name |
5-naphthalen-2-yl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-14(6-3-7-15(17)18)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDGRTLTTAIWHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312051 | |
| Record name | 5-(2-NAPHTHYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59345-42-5 | |
| Record name | δ-Oxo-2-naphthalenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59345-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 249224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059345425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC249224 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249224 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(2-NAPHTHYL)-5-OXOVALERIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)




![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)


![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)
![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)


